molecular formula C25H22N2O2 B11363898 2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)acetamide

2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11363898
M. Wt: 382.5 g/mol
InChI Key: VUOFTNKCPPDJCP-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The reaction of 2-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.

    Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with naphthalen-1-ylmethylamine and pyridin-2-ylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the acetamide group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, especially at the amide bond.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

2-(2-Methylphenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials with unique properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide
  • 2-(2-Chlorophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide
  • 2-(2-Bromophenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide

Uniqueness

2-(2-Methylphenoxy)-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)acetamide is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C25H22N2O2/c1-19-9-2-5-14-23(19)29-18-25(28)27(24-15-6-7-16-26-24)17-21-12-8-11-20-10-3-4-13-22(20)21/h2-16H,17-18H2,1H3

InChI Key

VUOFTNKCPPDJCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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